molecular formula C21H24N4O4S B11026571 5-oxo-N-(pyridin-2-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

5-oxo-N-(pyridin-2-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11026571
M. Wt: 428.5 g/mol
InChI Key: AUACCLJXWCRARG-UHFFFAOYSA-N
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Description

5-oxo-N-(pyridin-2-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring a pyridin-2-ylmethyl substituent on the amide nitrogen and a 4-(pyrrolidin-1-ylsulfonyl)phenyl group at the pyrrolidine ring’s 1-position. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related compounds (e.g., TRK inhibitors in ) highlight the therapeutic relevance of pyrrolidine carboxamides in oncology and kinase modulation .

Properties

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

5-oxo-N-(pyridin-2-ylmethyl)-1-(4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24N4O4S/c26-20-13-16(21(27)23-14-17-5-1-2-10-22-17)15-25(20)18-6-8-19(9-7-18)30(28,29)24-11-3-4-12-24/h1-2,5-10,16H,3-4,11-15H2,(H,23,27)

InChI Key

AUACCLJXWCRARG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-oxo-N-(pyridin-2-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide” typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyridin-2-ylmethyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the sulfonyl group: Sulfonylation reactions using sulfonyl chlorides or other sulfonylating agents.

    Final coupling reactions: To form the complete molecule, coupling reactions such as amide bond formation are employed.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: To enhance reaction rates and selectivity.

    Control of temperature and pressure: To ensure optimal reaction conditions.

    Purification techniques: Such as crystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

“5-oxo-N-(pyridin-2-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and mechanisms.

    Medicine: As a potential therapeutic agent for targeting specific enzymes or receptors.

    Industry: In the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of “5-oxo-N-(pyridin-2-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide” would depend on its specific molecular targets. Common mechanisms may include:

    Inhibition of enzymes: By binding to the active site or allosteric sites.

    Modulation of receptors: By acting as agonists or antagonists.

    Interaction with DNA or RNA: Affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, molecular properties, and inferred applications of the target compound and analogs from the evidence:

Compound Name Core Structure Key Substituents Molecular Formula (MW) Potential Applications
5-oxo-N-(pyridin-2-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide (Target Compound) Pyrrolidine carboxamide 4-(Pyrrolidin-1-ylsulfonyl)phenyl, pyridin-2-ylmethyl ~C₂₁H₂₄N₄O₄S (428.5 g/mol)* Kinase inhibition, enzyme targeting
5-oxo-1-phenyl-N-[3-(quinoxalin-2-yl)phenyl]pyrrolidine-3-carboxamide Pyrrolidine carboxamide Phenyl, 3-(quinoxalin-2-yl)phenyl C₂₅H₂₀N₄O₂ (408.4 g/mol) Not specified (research compound)
1-(4-fluorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide Pyrrolidine carboxamide 4-Fluorophenyl, 1-phenylethyl C₁₉H₁₉FN₂O₂ (326.4 g/mol) Not specified (research compound)
(S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide Pyrazolo-pyrimidine-pyrrolidine hybrid Difluorophenyl, hydroxyl-pyrrolidine Not provided TRK inhibitor (cancer therapy)
5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide Pyridine carboxamide Chloro, trifluoromethylbenzyl, difluorophenyl C₂₀H₁₂ClF₅N₂O₂ (442.7 g/mol) Not specified (industrial chemical)

*Estimated based on structural formula.

Key Observations

Sulfonamide vs. Aromatic Groups : The target compound’s 4-(pyrrolidin-1-ylsulfonyl)phenyl group enhances polarity compared to the phenyl or fluorophenyl substituents in analogs . This may improve solubility and binding to polar enzyme active sites.

Pyridine vs.

Therapeutic Potential: The TRK inhibitor in shares a carboxamide-pyrrolidine motif but incorporates a pyrazolo-pyrimidine core, suggesting that the target compound’s pyrrolidine ring could be optimized for kinase inhibition with appropriate substituents.

Synthetic Complexity : highlights the use of TCO-NHS ester and DMF in synthesizing pyrrolidine carboxamides, while employs multi-step reductions and couplings. The target compound likely requires similar amide coupling strategies .

Pharmacokinetic and Physicochemical Considerations

  • Lipophilicity : The pyridin-2-ylmethyl and sulfonamide groups balance lipophilicity and solubility, contrasting with the highly lipophilic trifluoromethylbenzyl group in .
  • Metabolic Stability : Fluorine substituents in enhance metabolic stability, whereas the target compound’s sulfonamide may increase susceptibility to enzymatic hydrolysis.

Biological Activity

5-oxo-N-(pyridin-2-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to a class of heterocyclic compounds. Its unique structural features include a pyrrolidine ring and a pyridine moiety, contributing to its potential pharmacological activities. This article reviews the biological activities associated with this compound, including its anticancer and antimicrobial properties, and discusses relevant research findings.

Structural Characteristics

The compound is characterized by the following structural features:

Feature Description
Pyrrolidine Ring A five-membered ring that enhances biological activity.
Pyridine Moiety Contributes to the compound's interaction with biological targets.
Sulfonamide Group Potentially increases solubility and biological activity.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a variety of biological activities, particularly in the areas of anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of 5-oxopyrrolidine have shown significant activity against A549 human lung adenocarcinoma cells. The following table summarizes key findings related to its anticancer efficacy:

Compound Activity Cell Line Tested IC50 (µM)
5-Oxo CompoundCytotoxicityA54966
Bis Hydrazone 21Highest anticancer activityA549Not specified
Compound 15More potent than others testedA549Not specified

In these studies, compounds were compared against cisplatin, a standard chemotherapy drug, revealing structure-dependent activity. Compounds with free amino groups generally exhibited more potent anticancer properties than those with acetylamino fragments .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Research indicates that similar compounds show promise against multidrug-resistant pathogens, including:

Pathogen Resistance Type Activity Observed
Staphylococcus aureusLinezolid and tedizolid-resistantPromising selective activity
Klebsiella pneumoniaeCarbapenem-resistantSignificant inhibition
Pseudomonas aeruginosaMultidrug-resistantNotable efficacy

The studies highlight that these compounds can effectively target multidrug-resistant strains, making them attractive candidates for further development in antimicrobial therapies .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

  • Study on Anticancer Properties : A study evaluated various derivatives against A549 cells using MTT assays. Compounds exhibited varying levels of cytotoxicity, with some demonstrating selective toxicity towards cancer cells while sparing non-cancerous cells .
  • Antimicrobial Screening : Another investigation screened several derivatives against clinically significant pathogens. The results indicated that certain compounds had strong inhibitory effects against resistant strains, suggesting their potential in treating infections caused by multidrug-resistant bacteria .

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